N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]cyclopropanecarboxamide
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Description
N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]cyclopropanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a cyclopropane-containing molecule that has been synthesized using various methods.
Scientific Research Applications
Catalysis and Organic Synthesis
EN300-2009313 has been investigated as a catalyst in organic synthesis. Notably, a recent study demonstrated a catalyst-free synthesis of N-pyridin-2-yl , N-quinolin-2-yl , and N-isoquinolin-1-yl carbamates using easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique allows for the efficient synthesis of these carbamates, which find applications in drug discovery and materials science.
Electromagnetic Compatibility (EMC) Research
EN300-2009313 is relevant in the field of electromagnetic compatibility (EMC) . Standards such as ETSI EN 300 330 define technical characteristics and measurement methods for Short Range Devices (SRDs) operating in the frequency range of 9 kHz to 25 MHz . These devices include transmitters used in wireless communication systems, and EN300-2009313’s properties may impact their performance.
Radio Equipment and Inductive Loop Systems
Within the context of radio equipment, EN300-2009313 falls under the scope of Short Range Devices (SRDs) . These devices operate in the frequency range of 9 kHz to 25 MHz and include inductive loop systems (used for hearing assistance) within the frequency range of 9 kHz to 30 MHz . Harmonized standards like EN 300 330 cover essential requirements for SRDs, ensuring their compliance with regulations .
properties
IUPAC Name |
N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-16-11(4-5-14-16)9-6-13-7-10(9)15-12(17)8-2-3-8/h4-5,8-10,13H,2-3,6-7H2,1H3,(H,15,17)/t9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEVOZMYMQTVFI-NXEZZACHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CNCC2NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)[C@@H]2CNC[C@H]2NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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